molecular formula C10H10O3 B14329299 3-(2-Methoxyethenyl)benzoic acid CAS No. 105650-33-7

3-(2-Methoxyethenyl)benzoic acid

Cat. No.: B14329299
CAS No.: 105650-33-7
M. Wt: 178.18 g/mol
InChI Key: ZVGWJBYYVBKCRM-UHFFFAOYSA-N
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Description

3-(2-Methoxyethenyl)benzoic acid is a benzoic acid derivative featuring a methoxy-substituted ethenyl group at the third position of the aromatic ring. The methoxyethenyl group introduces steric and electronic effects that influence solubility, acidity, and reactivity. Such compounds are typically synthesized via acylation or esterification reactions, as seen in related derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), which employs modified Schotten-Baumann methods . Applications range from pharmaceutical intermediates to corrosion inhibitors, depending on substituent chemistry .

Properties

CAS No.

105650-33-7

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(2-methoxyethenyl)benzoic acid

InChI

InChI=1S/C10H10O3/c1-13-6-5-8-3-2-4-9(7-8)10(11)12/h2-7H,1H3,(H,11,12)

InChI Key

ZVGWJBYYVBKCRM-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethenyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to obtain the desired product . Another method includes the nitration of ortho-xylene to produce 3-nitro-ortho-xylene, which is then oxidized, reduced, and hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification, cyanidation, and hydrolysis steps. the use of cyanide poses significant safety and environmental concerns, making this method less favorable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Benzoquinones

    Reduction: Reduced aromatic compounds

    Substitution: Halogenated aromatic compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2-Methoxyethenyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent(s) Functional Groups Key Properties/Applications Reference
This compound 3-(methoxyethenyl) Carboxylic acid, methoxy, ethenyl Hypothesized: Moderate acidity, potential bioactivity N/A
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) 3-(chloromethyl), 2-ester Carboxylic acid, ester, chloromethyl Immunomodulatory applications, nanotechnology-based delivery
2-Ethoxybenzoic acid 2-ethoxy Carboxylic acid, ethoxy Pharmaceutical intermediate; melting point: ~125°C
2-Methoxybenzoic acid 2-methoxy Carboxylic acid, methoxy Natural product; CAS 579-75-9
3-Methoxy-2-nitrobenzoic acid 3-methoxy, 2-nitro Carboxylic acid, methoxy, nitro Enhanced acidity due to nitro group; synthetic precursor

Physicochemical Properties

  • Acidity : Methoxy and ethoxy groups are electron-donating, reducing carboxylic acid acidity compared to nitro-substituted derivatives. For example, 3-methoxy-2-nitrobenzoic acid has a lower pKa than 2-ethoxybenzoic acid due to the nitro group’s electron-withdrawing effect .
  • Solubility : The methoxyethenyl group may enhance lipophilicity compared to simpler methoxy analogs (e.g., 2-methoxybenzoic acid), impacting bioavailability . Chloromethyl derivatives like 3-CH2Cl exhibit polarizability, aiding solubility in organic solvents .

Key Research Findings

  • Substituent position critically impacts bioactivity. For example, 2-ethoxybenzoic acid is pharmacologically relevant, whereas 3-methoxy analogs are more common in natural products .
  • Chloromethyl groups (as in 3-CH2Cl) enhance reactivity, enabling conjugation with biomolecules for targeted therapies .
  • Hydrazide derivatives demonstrate structure-dependent corrosion inhibition, with aromatic heterocycles (thiophene/furan) improving adsorption on metal surfaces .

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